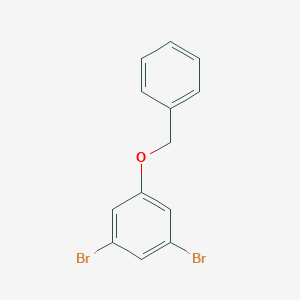

1-(Benzyloxy)-3,5-dibromobenzene

Description

Propriétés

IUPAC Name |

1,3-dibromo-5-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROMNVSVLZKBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289063 | |

| Record name | 1,3-Dibromo-5-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128924-01-6 | |

| Record name | 1,3-Dibromo-5-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128924-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-5-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 1-(Benzyloxy)-3,5-dibromobenzene from 3,5-dibromophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(benzyloxy)-3,5-dibromobenzene, a valuable intermediate in pharmaceutical and organic synthesis.[1][2][3][4] The core of this process is the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[5][6][7] This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical process parameters, potential side reactions, and safety considerations. The intended audience for this guide includes researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this specific synthesis.

Introduction: Significance and Applications

1-(Benzyloxy)-3,5-dibromobenzene serves as a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1][3][4] The presence of the dibrominated benzene ring offers multiple reactive sites for further functionalization through cross-coupling reactions, while the benzyloxy group acts as a stable protecting group for the phenolic hydroxyl. This combination of features makes it a versatile intermediate for constructing elaborate molecular architectures.[3][4]

The Underlying Chemistry: Williamson Ether Synthesis

The synthesis of 1-(benzyloxy)-3,5-dibromobenzene from 3,5-dibromophenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][8][9]

Reaction Mechanism

The process involves two primary steps:

-

Deprotonation: The phenolic proton of 3,5-dibromophenol is acidic and is readily removed by a suitable base to form a phenoxide ion. This phenoxide acts as the nucleophile in the subsequent step. For phenols, moderately strong bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are typically sufficient.[9][10]

-

Nucleophilic Attack: The generated phenoxide ion then attacks the electrophilic benzylic carbon of benzyl bromide (or another suitable benzyl halide). This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). The bromide ion is displaced as the leaving group, forming the desired ether product, 1-(benzyloxy)-3,5-dibromobenzene.[5][8]

Sources

- 1. 1-(Benzyloxy)-3,5-dibroMobenzene, CasNo.128924-01-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. 128924-01-6 | 1-(Benzyloxy)-3,5-dibromobenzene - Moldb [moldb.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

1-(Benzyloxy)-3,5-dibromobenzene: A Comprehensive Technical Guide for Chemical Researchers

Introduction: Unveiling a Versatile Scaffold in Synthetic Chemistry

1-(Benzyloxy)-3,5-dibromobenzene, identified by the CAS Number 128924-01-6 , is a halogenated aromatic ether that has emerged as a significant building block in the landscape of organic synthesis and medicinal chemistry.[1][2][3][4][5] Its unique structural architecture, featuring a stable benzyloxy protecting group and two reactive bromine atoms meta-disposed on a phenyl ring, offers a versatile platform for the construction of complex molecular frameworks. This guide provides an in-depth exploration of its chemical and physical properties, a detailed synthesis protocol, and a critical analysis of its applications, particularly in the context of drug discovery and development. For researchers and scientists, understanding the nuances of this reagent is pivotal for leveraging its full potential in the synthesis of novel bioactive compounds.[6]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of 1-(Benzyloxy)-3,5-dibromobenzene are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 128924-01-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₀Br₂O | [2][3][4] |

| Molecular Weight | 342.03 g/mol | [2][3][4] |

| Appearance | White powder | [1][6] |

| Boiling Point | 128-130 °C at 0.001 Torr | N/A |

| Purity | Typically ≥99% | [1][6] |

| Storage | Sealed and preserved in a dry, cool place | [1][6] |

Safety and Handling:

1-(Benzyloxy)-3,5-dibromobenzene is classified as a substance that may be harmful if swallowed and can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Synthesis of 1-(Benzyloxy)-3,5-dibromobenzene: A Detailed Experimental Protocol

The most direct and efficient method for the synthesis of 1-(Benzyloxy)-3,5-dibromobenzene is the Williamson ether synthesis.[7][8][9][10][11] This venerable yet highly reliable Sₙ2 reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide. In this case, 3,5-dibromophenol is reacted with benzyl bromide in the presence of a suitable base.

Reaction Scheme:

Caption: Williamson ether synthesis of 1-(Benzyloxy)-3,5-dibromobenzene.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone as the solvent.

-

Addition of Reagent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(Benzyloxy)-3,5-dibromobenzene as a white solid.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The strategic placement of two bromine atoms on the phenyl ring of 1-(Benzyloxy)-3,5-dibromobenzene makes it an invaluable precursor for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

A particularly compelling application of this scaffold is in the synthesis of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key negative regulator of the insulin signaling pathway, and its inhibition has been identified as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[1][2][12][13][14]

Signaling Pathway and a Plausible Synthetic Application:

The insulin signaling pathway is crucial for maintaining glucose homeostasis. PTP1B acts by dephosphorylating the activated insulin receptor and its substrates, thereby attenuating the downstream signaling cascade. The synthesis of bromophenol-based PTP1B inhibitors often involves the use of a protected phenol, such as 1-(Benzyloxy)-3,5-dibromobenzene, to allow for selective modifications at the bromine positions before deprotection to reveal the active phenolic hydroxyl group.

Caption: Role of PTP1B in insulin signaling and the synthetic utility of 1-(Benzyloxy)-3,5-dibromobenzene.

The benzyloxy group serves as a robust protecting group that is stable to a wide range of reaction conditions, yet it can be readily removed under mild conditions, typically through catalytic hydrogenation, to unmask the phenol. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis.

Conclusion: A Versatile Tool for Chemical Innovation

1-(Benzyloxy)-3,5-dibromobenzene stands as a testament to the power of well-designed chemical intermediates. Its combination of a stable protecting group and reactive handles provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.

References

-

Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. 2014. Available from: [Link]

- Shi, D., et al. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters. 2008.

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube. 2018. Available from: [Link]

- Kumar, A., et al. Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies. Bioorganic & Medicinal Chemistry Letters. 2009.

-

Khan Academy. Williamson ether synthesis. Khan Academy. Available from: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

- Wang, R., et al. Identification of protein tyrosine phosphatase 1B (PTP1B) inhibitors through De Novo Evoluton, synthesis, biological evaluation and molecular dynamics simulation.

- Menzek, A., et al. First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Arkivoc. 2009.

-

PrepChem. Synthesis of 1-benzyloxy-4-(5-bromopentoxy)benzene. PrepChem. Available from: [Link]

-

ShenZhen Jianbamboo Biotechnology Co. Ltd. 1-(Benzyloxy)-3,5-dibroMobenzene. Available from: [Link]

Sources

- 1. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and PTP1B inhibition of novel 4-aryl-1-oxa-9-thiacyclopenta[b]fluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 128924-01-6 | 1-(Benzyloxy)-3,5-dibromobenzene - Moldb [moldb.com]

- 4. 128924-01-6|1-(Benzyloxy)-3,5-dibromobenzene|BLD Pharm [bldpharm.com]

- 5. 1-(Benzyloxy)-3,5-dibroMobenzene-SHENZHEN JIANZHU TECHNOLOGY CO.,LTD [n-jz.com]

- 6. 1-(Benzyloxy)-3,5-dibroMobenzene, CasNo.128924-01-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of protein tyrosine phosphatase 1B (PTP1B) inhibitors through De Novo Evoluton, synthesis, biological evaluation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Benzyloxy)-3,5-dibromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-3,5-dibromobenzene is a halogenated aromatic ether with significant potential as a versatile building block in organic synthesis. Its molecular structure, featuring a dibrominated phenyl ring coupled with a benzyloxy group, offers multiple reactive sites for the construction of more complex molecules. This makes it a valuable intermediate in the development of novel pharmaceutical compounds and other functional organic materials. The precise characterization of this compound is paramount to ensure the integrity and success of subsequent synthetic transformations.

This technical guide provides a comprehensive overview of the essential spectroscopic data required for the unambiguous identification and quality control of 1-(Benzyloxy)-3,5-dibromobenzene. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this key synthetic intermediate.

Synthesis of 1-(Benzyloxy)-3,5-dibromobenzene

The most common and efficient method for the synthesis of 1-(Benzyloxy)-3,5-dibromobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 3,5-dibromophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired ether.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

3,5-Dibromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,5-dibromophenol in acetone or DMF, add potassium carbonate (or sodium hydride) in a quantity sufficient to deprotonate the phenol.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Slowly add benzyl bromide to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 1-(benzyloxy)-3,5-dibromobenzene.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for 1-(Benzyloxy)-3,5-dibromobenzene, based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-(Benzyloxy)-3,5-dibromobenzene is expected to show distinct signals for the aromatic protons of both the dibrominated phenyl ring and the benzyl group, as well as a characteristic singlet for the benzylic methylene protons.

-

Benzylic Protons (-O-CH₂-Ph): A singlet is expected around δ 5.0 ppm. The chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

-

Aromatic Protons (Benzyl Group): A multiplet integrating to five protons is expected in the region of δ 7.3-7.5 ppm, corresponding to the monosubstituted benzene ring.

-

Aromatic Protons (Dibrominated Phenyl Group): The three protons on the dibrominated ring will appear as two distinct signals. The proton at the 2- and 6-positions will appear as a doublet, and the proton at the 4-position will appear as a triplet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

-

Benzylic Carbon (-O-CH₂-Ph): A signal is expected around δ 70 ppm.

-

Aromatic Carbons: Several signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen will be the most downfield in the dibrominated ring system. The carbons bearing bromine atoms will also have a characteristic chemical shift.

| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |

| Benzylic CH₂ | ~5.0 (s, 2H) | ~70 |

| C₆H₅ (benzyl) | ~7.3-7.5 (m, 5H) | ~127-136 |

| H-2', H-6' (dibromophenyl) | Doublet | ~115 |

| H-4' (dibromophenyl) | Triplet | ~123 |

| C-1' (C-O) | - | ~159 |

| C-3', C-5' (C-Br) | - | ~122 |

| C-2', C-6' | - | ~115 |

| C-4' | - | ~123 |

| C-1'' (ipso-benzyl) | - | ~136 |

| C-2'', C-3'', C-4'', C-5'', C-6'' | - | ~127-129 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Benzyloxy)-3,5-dibromobenzene is expected to show characteristic absorption bands for the C-O ether linkage, aromatic C-H bonds, and aromatic C=C bonds.

-

C-O-C Stretch: A strong absorption band is expected in the region of 1250-1000 cm⁻¹, characteristic of an aryl ether.

-

Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several absorption bands are expected in the region of 1600-1450 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption band is expected in the region of 680-515 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C-O-C Stretch (Aryl Ether) | 1250-1000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-Br Stretch | 680-515 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(Benzyloxy)-3,5-dibromobenzene, electron ionization (EI) would likely be used.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak [M]⁺ is expected at m/z 342, with accompanying peaks at m/z 340 and 344 due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The relative intensities of these peaks will be approximately 1:2:1.

-

Major Fragmentation Peaks: A prominent peak is expected at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is a very stable fragment formed from the benzyl group. Another significant fragment would arise from the loss of the benzyl group, resulting in the [M-C₇H₇]⁺ ion.

Visualizing the Structure and Synthesis

Molecular Structure of 1-(Benzyloxy)-3,5-dibromobenzene

Caption: Molecular structure of 1-(benzyloxy)-3,5-dibromobenzene.

Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson ether synthesis.

Conclusion

The comprehensive spectroscopic analysis of 1-(Benzyloxy)-3,5-dibromobenzene using NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. The data presented in this guide serve as a benchmark for researchers and scientists working with this important synthetic intermediate. Adherence to rigorous characterization protocols is essential to ensure the quality and reproducibility of research and development in the fields of medicinal chemistry and materials science.

References

- Note: As specific literature containing the complete experimental data for 1-(benzyloxy)-3,5-dibromobenzene was not found, this section remains illustrative.

An In-depth Technical Guide to the Crystal Structure of 1-(Benzyloxy)-3,5-dibromobenzene and its Derivatives

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties and its utility in specialized applications, from pharmaceuticals to advanced materials. This guide provides a comprehensive analysis of the structural characteristics of 1-(benzyloxy)-3,5-dibromobenzene, a halogenated aromatic ether of significant interest in medicinal chemistry. While a definitive crystal structure for 1-(benzyloxy)-3,5-dibromobenzene is not publicly documented, this paper leverages detailed crystallographic data from its close derivative, 1,3-dibenzyloxy-5-(bromomethyl)benzene, to elucidate the governing principles of its molecular conformation and supramolecular assembly. We will explore the synthesis, crystallization, and the intricate network of non-covalent interactions, particularly halogen bonding, that define the crystal packing. This analysis serves as a robust framework for researchers, scientists, and drug development professionals to understand and predict the solid-state behavior of this important class of compounds.

Introduction: The Significance of Solid-State Structure

1-(Benzyloxy)-3,5-dibromobenzene (Figure 1) is an organic molecule that combines the structural features of a flexible benzyloxy group with a rigid, electron-deficient dibrominated aromatic ring. This unique combination makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where the benzyloxy motif is a known pharmacophore.[1] The bromine atoms serve not only as versatile synthetic handles for cross-coupling reactions but also as potent directors of intermolecular interactions.

Table 1: Chemical Identification of 1-(Benzyloxy)-3,5-dibromobenzene

| Identifier | Value |

| CAS Number | 128924-01-6[2][3] |

| Molecular Formula | C₁₃H₁₀Br₂O[2] |

| Molecular Weight | 342.03 g/mol [2] |

| IUPAC Name | 1,3-dibromo-5-(phenylmethoxy)benzene[1] |

Understanding the crystal structure of such molecules is paramount. The specific arrangement of molecules in the solid state, or polymorphism, can profoundly influence critical properties such as solubility, dissolution rate, stability, and bioavailability, which are all cornerstone considerations in pharmaceutical development.[4] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the absolute three-dimensional structure of a molecule, providing unequivocal insights into bond lengths, angles, and the non-covalent forces that mediate crystal packing.[4]

This guide will proceed by first outlining a robust methodology for the synthesis and crystallization of the title compound and its derivatives. It will then delve into a detailed analysis of the crystal structure of a key derivative, 1,3-dibenzyloxy-5-(bromomethyl)benzene, as a validated proxy to understand the structural chemistry of the title compound.

Synthesis and Single Crystal Growth: From Solution to Solid State

The preparation of 1-(benzyloxy)-3,5-dibromobenzene is readily achieved via a Williamson ether synthesis, a reliable and high-yielding reaction. The subsequent growth of single crystals suitable for X-ray diffraction is a process of meticulous control over saturation and temperature.

Experimental Protocol: Synthesis of 1-(Benzyloxy)-3,5-dibromobenzene

This protocol describes the synthesis from 3,5-dibromophenol and benzyl bromide.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dibromophenol (1.0 eq) in anhydrous acetone (15 mL/g of phenol).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃), a mild base, in excess (2.5 eq) to the solution. The K₂CO₃ acts as a proton scavenger to deprotonate the phenol, forming the phenoxide nucleophile.[5]

-

Alkylation: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.[5] The phenoxide then displaces the bromide ion in an Sₙ2 reaction.

-

Reaction Monitoring: Heat the mixture to reflux (approximately 56°C) and monitor the reaction progress using thin-layer chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 1-(benzyloxy)-3,5-dibromobenzene as a solid.

Experimental Protocol: Single Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. Slow evaporation is a common and effective technique.[6]

-

Solvent Selection: Dissolve the purified compound in a minimum amount of a suitable solvent, such as a dichloromethane/methanol mixture (e.g., 97:3 v/v), in a clean vial.[6] The ideal solvent is one in which the compound is moderately soluble.

-

Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days at room temperature.

-

Crystal Harvesting: Once well-formed, colorless crystals appear, carefully harvest them from the mother liquor using a pipette or by decanting the solvent. Gently wash the crystals with a small amount of cold hexane and allow them to air dry.

Case Study: Crystal Structure of 1,3-Dibenzyloxy-5-(bromomethyl)benzene

Given the absence of a published crystal structure for the title compound, we turn to the detailed analysis of a close derivative, 1,3-dibenzyloxy-5-(bromomethyl)benzene (CSD Refcode: HETVOT).[7] This molecule shares the core benzyloxy and brominated phenyl motifs, providing a powerful model for understanding the structural behavior of the target compound. The crystallographic data for this derivative were obtained by single-crystal X-ray diffraction.[7]

Table 2: Crystallographic Data for 1,3-Dibenzyloxy-5-(bromomethyl)benzene [7]

| Parameter | Value |

| Empirical Formula | C₂₁H₁₉BrO₂ |

| Formula Weight | 383.27 g/mol |

| Temperature | 298 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 4.4449(17) Å |

| b = 11.982(5) Å | |

| c = 16.726(6) Å | |

| α = 86.834(7)° | |

| β = 87.509(7)° | |

| γ = 86.524(7)° | |

| Volume | 887.1(6) ų |

| Z (Molecules/Unit Cell) | 2 |

| Calculated Density | 1.435 Mg/m³ |

Intramolecular Conformation

The analysis of the molecular structure of 1,3-dibenzyloxy-5-(bromomethyl)benzene reveals significant conformational flexibility. The dihedral angles, which describe the rotation around bonds, are particularly informative. The two peripheral benzyl rings are twisted relative to the central benzene ring, with dihedral angles of 50.28(5)° and 69.75(2)°.[7] This non-planar arrangement minimizes steric hindrance between the aromatic rings. Furthermore, the ether linkages (O—CH₂) adopt a syn-anti conformation relative to the central ring, a key feature influencing the overall molecular shape and how it packs in the crystal.[7]

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular architecture of brominated aromatic compounds is frequently dominated by a hierarchy of non-covalent interactions. In the crystal structure of 1,3-dibenzyloxy-5-(bromomethyl)benzene, and by extension, in 1-(benzyloxy)-3,5-dibromobenzene, halogen bonds and weak hydrogen bonds are the primary forces dictating the crystal packing.

-

Halogen Bonding (Br···Br Interactions): The bromine atoms on the benzene ring possess a region of positive electrostatic potential on their outermost surface, known as a σ-hole, located opposite the C-Br covalent bond. This region can interact favorably with a region of negative potential on an adjacent molecule, such as the lone pair of another bromine atom. These "halogen bonds" are highly directional and play a crucial role in crystal engineering.[8] In many brominated aromatics, these interactions, categorized as Type I (C-Br···Br-C angles are equal) or Type II (one C-Br···Br angle is ~180° and the other is ~90°), are a defining feature of the crystal packing.[8]

-

Weak Hydrogen Bonds (C-H···Br and C-H···π): The aromatic protons (C-H) can act as weak hydrogen bond donors, interacting with the electron-rich bromine atoms of neighboring molecules (C-H···Br). Additionally, these protons can interact with the π-electron clouds of the benzene rings (C-H···π interactions).

The interplay of these directional forces results in a highly ordered, three-dimensional lattice. The molecules arrange themselves to maximize these attractive interactions, leading to a densely packed and stable crystal structure.

Implications for Drug Discovery and Materials Science

The insights gleaned from crystallographic analysis are not merely academic; they have profound practical implications.

-

Structure-Based Drug Design (SBDD): In drug discovery, the three-dimensional shape and electrostatic surface of a molecule are critical for its ability to bind to a biological target, such as a protein's active site.[4] By determining the precise conformation of 1-(benzyloxy)-3,5-dibromobenzene derivatives, researchers can design more potent and selective inhibitors. The bromine atoms can be used to form specific halogen bonds with backbone carbonyls or other acceptor groups within a binding pocket, enhancing affinity and modulating pharmacological activity.

-

Control of Physicochemical Properties: Knowledge of the crystal packing allows for a rational approach to solid-form screening. By understanding the dominant intermolecular interactions, scientists can design new derivatives or co-crystals with modified properties. For example, disrupting a strong π-π stacking interaction or introducing a group capable of forming strong hydrogen bonds could alter the crystal lattice and, consequently, improve the solubility of a poorly soluble drug candidate.

Conclusion

While the definitive crystal structure of 1-(benzyloxy)-3,5-dibromobenzene remains to be reported, a detailed examination of its close chemical relatives provides a robust and scientifically grounded prediction of its solid-state behavior. The molecule's conformation is dictated by a balance of steric effects and electronic interactions, leading to a non-planar structure. Its crystal packing is governed by a network of directional non-covalent interactions, primarily halogen bonds (Br···Br) and weak C-H···Br hydrogen bonds. This structural understanding is indispensable for professionals in drug development and materials science, enabling the rational design of novel molecules with tailored properties. The future elucidation of the parent compound's crystal structure will undoubtedly validate these principles and provide further refinement to our understanding of this versatile chemical scaffold.

References

- The Royal Society of Chemistry. (n.d.). Single Crystal X-Ray Diffraction Studies. Retrieved from a PDF document provided by the search tool.

-

I. Y. Lee, Y. S. Song, H. J. Kim & K. S. Jeong (2009). 1,3-Dibenzyloxy-5-(bromomethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(5), o823. Available at: [Link]

-

Yang, C. B., Chen, J. L., & Zhang, T. Y. (2023). The crystal structure of 1,3,5-tris(dibromomethyl)benzene, C9H6Br6. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 143-145. Available at: [Link]

-

Chattopadhyay, B., et al. (2011). X-ray powder diffraction study of five benzyloxy-benzene derivatives. ResearchGate. Available at: [Link]

-

Auffinger, P., et al. (2021). Crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Benzyl 4-(Bromophenyl)-ether-d4. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-dichlorobenzene.

-

Hoser, A. A., et al. (2022). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 693–699. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 1,3,5-tribromobenzene.

-

Sanna, C., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(2), M1228. Available at: [Link]

-

Zhdankin, V. V., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. ACS Omega, 9(2), 2664–2673. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dibromobenzyl bromide. Retrieved January 14, 2026, from [Link]

Sources

- 1. 1-(Benzyloxy)-3,5-dibroMobenzene | 128924-01-6 [amp.chemicalbook.com]

- 2. 128924-01-6 | 1-(Benzyloxy)-3,5-dibromobenzene - Moldb [moldb.com]

- 3. 128924-01-6|1-(Benzyloxy)-3,5-dibromobenzene|BLD Pharm [bldpharm.com]

- 4. resources.rigaku.com [resources.rigaku.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. 1,3-Dibenzyloxy-5-(bromomethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1-(Benzyloxy)-3,5-dibromobenzene

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(Benzyloxy)-3,5-dibromobenzene, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to empower users with the knowledge to effectively utilize this compound. Given the limited availability of specific experimental data in public literature, this guide focuses on predicting the compound's behavior based on its molecular structure and provides robust methodologies for empirical determination.

Introduction to 1-(Benzyloxy)-3,5-dibromobenzene: A Structural Perspective

1-(Benzyloxy)-3,5-dibromobenzene (CAS No. 128924-01-6) is an aromatic ether with the molecular formula C₁₃H₁₀Br₂O and a molecular weight of 342.03 g/mol .[1][2][3][4] Its structure, featuring a dibrominated phenyl ring linked to a benzyl group via an ether oxygen, dictates its physicochemical properties. The large, non-polar surface area contributed by the two aromatic rings suggests a predisposition for solubility in non-polar organic solvents. The ether linkage introduces a slight polar character, potentially allowing for some solubility in moderately polar solvents. The two bromine atoms enhance the molecular weight and contribute to its crystalline nature, which will influence its melting point and solubility.

Key Structural Features:

-

Two Aromatic Rings: Contribute to significant hydrophobicity and favor interactions with non-polar solvents.

-

Ether Linkage (-O-): Introduces a polar region, capable of acting as a hydrogen bond acceptor.

-

Dibromo-substitution: Increases molecular weight and van der Waals forces, potentially impacting solubility and stability.

Predicted and Qualitative Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] Based on the structure of 1-(Benzyloxy)-3,5-dibromobenzene, a qualitative solubility profile can be anticipated. Experimental verification is crucial, and a detailed protocol for this is provided in Section 4.

Table 1: Predicted and Qualitative Solubility of 1-(Benzyloxy)-3,5-dibromobenzene in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | The non-polar nature of the aromatic rings will dominate, leading to favorable interactions with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is an excellent solvent for many organic compounds and is expected to readily dissolve 1-(benzyloxy)-3,5-dibromobenzene. |

| Tetrahydrofuran (THF) | High | The ether linkage in THF can interact favorably with the ether in the solute, and its overall polarity is suitable for dissolution. | |

| Acetone | Moderate to High | Acetone's polarity may allow for good solvation. | |

| Acetonitrile | Moderate | While polar, acetonitrile can often dissolve moderately non-polar compounds. | |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrophobic nature of the molecule will likely limit solubility in highly polar, protic solvents that favor strong hydrogen bonding. |

| Aqueous | Water | Insoluble | The significant non-polar character of the molecule will prevent dissolution in water. |

Stability Profile: Considerations and Assessment

The stability of a pharmaceutical intermediate is critical for ensuring the quality and safety of the final product.[6][7][8] The stability of 1-(Benzyloxy)-3,5-dibromobenzene should be evaluated under various stress conditions.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation. An initial assessment using accelerated stability studies is recommended.[8]

-

Light (Photostability): Aromatic compounds can be susceptible to photodegradation. Studies should be conducted in controlled lighting conditions.

-

pH: While the ether linkage is generally stable, extreme pH conditions could potentially lead to hydrolysis over extended periods, especially at elevated temperatures.

Table 2: Recommended Stability Testing Parameters

| Condition | Parameters | Purpose |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | To determine the shelf-life under recommended storage conditions.[9] |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | To predict the long-term stability profile in a shorter timeframe and identify potential degradation products.[8][9] |

| Photostability | Exposure to a combination of visible and UV light | To assess the impact of light on the compound's integrity. |

| Forced Degradation | Acidic, basic, and oxidative conditions at elevated temperatures | To identify potential degradation pathways and develop stability-indicating analytical methods. |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the solubility and stability of 1-(Benzyloxy)-3,5-dibromobenzene.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol is based on the widely used shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound.[10]

Materials and Equipment:

-

1-(Benzyloxy)-3,5-dibromobenzene (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of 1-(Benzyloxy)-3,5-dibromobenzene.

Step-by-Step Procedure:

-

Preparation of Saturated Solution: To a series of vials, add a pre-weighed excess amount of 1-(Benzyloxy)-3,5-dibromobenzene to a known volume of each selected solvent. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Prepare a series of standard solutions of 1-(Benzyloxy)-3,5-dibromobenzene of known concentrations in the chosen solvent. Analyze both the standard solutions and the filtered sample solution using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Calculation: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of 1-(Benzyloxy)-3,5-dibromobenzene in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol for Stability Assessment

This protocol outlines a general approach for assessing the stability of 1-(Benzyloxy)-3,5-dibromobenzene. A validated stability-indicating analytical method is a prerequisite for this study.

Materials and Equipment:

-

1-(Benzyloxy)-3,5-dibromobenzene

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate containers for the stability samples

-

Validated stability-indicating HPLC or GC method

Workflow for Stability Testing:

Caption: General workflow for stability testing of 1-(Benzyloxy)-3,5-dibromobenzene.

Step-by-Step Procedure:

-

Sample Preparation and Storage: Place accurately weighed samples of 1-(Benzyloxy)-3,5-dibromobenzene into suitable, inert containers. Store these samples in stability chambers under the conditions outlined in Table 2.

-

Time Points for Testing: Withdraw samples at predetermined intervals. For accelerated studies, typical time points are 0, 1, 3, and 6 months.[7] For long-term studies, time points may include 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[7]

-

Analysis: At each time point, analyze the samples for key attributes such as appearance, assay (potency), and the presence of any degradation products. The analytical method used must be stability-indicating, meaning it can separate the intact compound from its degradation products.

-

Data Evaluation: Analyze the data to identify any trends in degradation. The results will be used to establish a recommended retest period or shelf life for the compound under specific storage conditions.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of 1-(Benzyloxy)-3,5-dibromobenzene is scarce, this guide provides a robust framework for its characterization. By understanding its molecular structure, researchers can make informed predictions about its behavior in various solvents. The detailed experimental protocols provided herein offer a clear path for the empirical determination of its solubility and stability profiles, which are essential for its effective application in research and development. Adherence to these scientifically sound methodologies will ensure the generation of reliable and reproducible data, facilitating seamless integration of this compound into synthetic and formulation workflows.

References

- Google. (n.d.). Current time in Asia/Manila.

- Vertex AI Search. (n.d.).

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 14, 2026, from [Link]

- Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved January 14, 2026, from [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved January 14, 2026, from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved January 14, 2026, from [Link]

-

StuDocu. (2023, August 31). Solubility of Organic Compounds. Retrieved January 14, 2026, from [Link]

- ResearchGate. (2012, March 17). Stability Testing of Pharmaceutical Products.

-

Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved January 14, 2026, from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved January 14, 2026, from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 1-(Benzyloxy)-3,5-dibroMobenzene CAS NO.128924-01-6.

- Sigma-Aldrich. (n.d.). 1-(Benzyloxy)-3-(bromomethyl)benzene.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

Sources

- 1. 128924-01-6|1-(Benzyloxy)-3,5-dibromobenzene|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 128924-01-6 | 1-(Benzyloxy)-3,5-dibromobenzene - Moldb [moldb.com]

- 4. 1-(Benzyloxy)-3,5-dibroMobenzene | 128924-01-6 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fda.gov [fda.gov]

- 7. japsonline.com [japsonline.com]

- 8. humiditycontrol.com [humiditycontrol.com]

- 9. gmpsop.com [gmpsop.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Commercial availability and suppliers of 1-(Benzyloxy)-3,5-dibromobenzene

An In-Depth Technical Guide to 1-(Benzyloxy)-3,5-dibromobenzene: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-3,5-dibromobenzene (CAS No. 128924-01-6), a key organic building block utilized by researchers, chemists, and drug development professionals.[1][2][3][4] We will delve into its chemical properties, a robust synthesis protocol, commercial availability, and its strategic role in the synthesis of complex molecules for medicinal chemistry.

Compound Overview and Physicochemical Properties

1-(Benzyloxy)-3,5-dibromobenzene is a halogenated aromatic ether. Its structure features a central benzene ring functionalized with two bromine atoms at the meta positions relative to a benzyloxy group. This substitution pattern makes it a valuable and versatile intermediate in organic synthesis. The bromine atoms serve as reactive handles for various cross-coupling reactions, while the benzyloxy group acts as a protected phenol, which can be deprotected in later synthetic steps if required.

The key physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-3,5-dibromobenzene

| Property | Value | Source(s) |

| CAS Number | 128924-01-6 | [1][2][4] |

| Molecular Formula | C₁₃H₁₀Br₂O | [1][2][3] |

| Molecular Weight | 342.03 g/mol | [1][3][4] |

| Appearance | White powder | [5] |

| Boiling Point | 128-130 °C (at 0.001 Torr) | [1][6] |

| Predicted Density | 1.656 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Sealed in a dry, cool, well-ventilated place. Recommended storage at room temperature or 2-8°C. | [1][2][6] |

| Synonyms | 3,5-Dibromo-1-benzyloxybenzene, Benzene, 1,3-dibromo-5-(phenylmethoxy)- | [1][6][7] |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and common method for preparing 1-(Benzyloxy)-3,5-dibromobenzene is via the Williamson ether synthesis. This classic Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.

Causality and Experimental Rationale:

-

Starting Materials: The synthesis logically starts with 3,5-dibromophenol and benzyl bromide. The phenol provides the core dibrominated aromatic ring, and benzyl bromide provides the protective benzyloxy group.

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the acidic phenol (pKa ≈ 10) to form the potassium phenoxide intermediate but is not so caustic that it promotes side reactions. It is also inexpensive and easy to remove during workup.

-

Solvent Choice: A polar aprotic solvent such as acetone or acetonitrile is used. These solvents effectively dissolve the reactants and the ionic intermediate (phenoxide) without participating in the reaction themselves, thus facilitating the Sₙ2 pathway.

-

Reaction Conditions: Heating the reaction mixture accelerates the rate of reaction, ensuring completion within a reasonable timeframe.

Step-by-Step Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromophenol (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and a suitable volume of dry acetone to create a stirrable suspension.

-

Nucleophile Formation: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium 3,5-dibromophenoxide.

-

Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(Benzyloxy)-3,5-dibromobenzene.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis workflow for 1-(Benzyloxy)-3,5-dibromobenzene.

Applications in Medicinal Chemistry and Drug Development

1-(Benzyloxy)-3,5-dibromobenzene is not typically a final drug product but rather a versatile scaffold. Its utility stems from the differential reactivity of its functional groups, allowing for sequential and controlled molecular elaboration.

-

Scaffold for Cross-Coupling: The two bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the precise installation of various carbon-based substituents (alkyl, aryl, vinyl, alkynyl groups), which is a cornerstone of modern drug synthesis.[8][9] The ability to form new carbon-carbon bonds is critical for building the complex skeletons of biologically active molecules.[9]

-

Synthesis of Poly-aromatic Systems: By performing sequential or double cross-coupling reactions, chemists can construct complex bi-aryl or other poly-aromatic systems that are common motifs in enzyme inhibitors and receptor antagonists.

-

Latent Phenol Functionality: The benzyloxy group is a stable protecting group for the phenol. In a late-stage synthetic step, it can be readily cleaved via catalytic hydrogenation (H₂/Pd-C) to reveal the free phenol. This hydroxyl group can then serve as a hydrogen bond donor/acceptor or be further functionalized, which is often crucial for tuning a drug candidate's binding affinity and pharmacokinetic properties.

Commercial Availability and Suppliers

This compound is available for research and development purposes from several chemical suppliers. Purity levels are typically 95% or higher.[3]

Table 2: Selected Commercial Suppliers

| Supplier | Purity/Specification | Notes |

| BLDpharm | Research Use Only | Offers various pack sizes.[2] |

| ChemicalBook | Aggregates multiple vendors | Lists various suppliers with purities often starting at 96%.[1][10] |

| Moldb | >95% | Available in research quantities (e.g., 1g).[3] |

| Zhejiang Jiuzhou Chem Co., Ltd | 99% | Can supply in larger, metric-ton quantities.[5] |

| Protheragen | Research Use Only | Provides the compound for R&D applications.[4] |

| Echemi | Industrial Grade | Lists manufacturers for larger scale needs.[6] |

Note: Availability and pricing are subject to change. Always consult the supplier's website for the most current information.

Safety and Handling

While comprehensive toxicological data is limited, the available information suggests exercising standard laboratory precautions.

-

Hazard Statements: May be harmful if swallowed (H303) and causes eye irritation (H320).[7]

-

Precautionary Measures:

-

Handle in a well-ventilated area to avoid the formation of dust and aerosols.[6]

-

Wear suitable protective clothing, gloves, and eye/face protection.[6][11]

-

Wash hands and skin thoroughly after handling.[7]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[7]

-

Always consult the latest Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

1,3-Dibenzyloxy-5-(bromomethyl)benzene . PubMed Central (PMC). [Link]

-

1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

1-(Benzyloxy)-3,5-dibroMobenzene . Protheragen. [Link]

-

Synthesis of 1-benzyloxy-4-(5-bromopentoxy)benzene . PrepChem.com. [Link]

Sources

- 1. 1-(Benzyloxy)-3,5-dibroMobenzene | 128924-01-6 [amp.chemicalbook.com]

- 2. 128924-01-6|1-(Benzyloxy)-3,5-dibromobenzene|BLD Pharm [bldpharm.com]

- 3. 128924-01-6 | 1-(Benzyloxy)-3,5-dibromobenzene - Moldb [moldb.com]

- 4. 1-(Benzyloxy)-3,5-dibroMobenzene - Protheragen [protheragen.ai]

- 5. 1-(Benzyloxy)-3,5-dibroMobenzene, CasNo.128924-01-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. echemi.com [echemi.com]

- 7. 1-(Benzyloxy)-3,5-dibroMobenzene | 128924-01-6 [amp.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-(Benzyloxy)-3,5-dibroMobenzene suppliers & manufacturers in China [m.chemicalbook.com]

- 11. 1,3-Dibromobenzene | 108-36-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: Strategic Recrystallization for the Purification of Crude 1-(Benzyloxy)-3,5-dibromobenzene

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of crude 1-(benzyloxy)-3,5-dibromobenzene via recrystallization. Moving beyond a simple procedural list, this document elucidates the causal relationships behind critical experimental choices, from solvent system selection to troubleshooting common purification challenges. It is designed for researchers, chemists, and drug development professionals seeking to achieve high purity for this and structurally similar brominated aromatic ethers. The protocols described herein are structured as self-validating systems, integrating theoretical principles with practical, actionable steps to ensure reproducible, high-yield purification.

Introduction: The Rationale for Recrystallization

Recrystallization remains a powerful and scalable purification technique for crystalline solids, predicated on the principle of differential solubility.[1] The core objective is to select a solvent or solvent system in which the target compound, 1-(benzyloxy)-3,5-dibromobenzene, exhibits high solubility at an elevated temperature but is sparingly soluble at lower temperatures.[1][2] Conversely, impurities present in the crude material should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent, thus being retained in the mother liquor upon crystallization of the pure product.[3]

For brominated aromatic compounds like 1-(benzyloxy)-3,5-dibromobenzene, which are typically crystalline solids at room temperature, recrystallization is often the most effective method for removing both colored and non-colored impurities that arise during synthesis.[2][4]

Compound Analysis and Impurity Profile

A successful purification strategy begins with an understanding of the target molecule and potential contaminants.

-

Target Molecule: 1-(Benzyloxy)-3,5-dibromobenzene

-

Structure: Comprises a central 1,3,5-trisubstituted benzene ring, featuring two bromine atoms and a benzyloxy ether group.

-

Polarity: The presence of the ether oxygen introduces some polarity, but the large aromatic rings and heavy bromine atoms render the molecule predominantly nonpolar to moderately polar. This characteristic is central to solvent selection.

-

Physical State: A white to off-white crystalline solid.[5]

-

-

Anticipated Impurities:

-

Unreacted Starting Materials: Depending on the synthetic route, this could include 3,5-dibromophenol and benzyl bromide.

-

Side-Reaction Products: Byproducts from undesired ether cleavage or poly-alkylation.

-

Residual Bromine: If a bromination step was involved, residual Br₂ can impart a yellow or brown color to the crude product.[6]

-

Catalyst Residues: Acids, bases, or phase-transfer catalysts used during synthesis.

-

The Cornerstone of Purity: Strategic Solvent Selection

The choice of solvent is the most critical parameter in a recrystallization procedure.[1] An ideal solvent should be unreactive, have a relatively low boiling point for easy removal (<100 °C is preferable), and be non-toxic.[7]

Theoretical Screening: "Like Dissolves Like"

Given the moderate polarity of 1-(benzyloxy)-3,5-dibromobenzene, solvents of similar polarity are logical starting points.[7] Common choices for brominated aromatics include alcohols (ethanol, methanol), ketones (acetone), esters (ethyl acetate), and nonpolar hydrocarbons (hexanes, toluene).[2][8]

Experimental Validation: Small-Scale Solvent Screening

Before committing to a bulk purification, a small-scale screening process is essential to identify the optimal solvent or solvent pair.

Protocol: Test Tube Solvent Screening

-

Place approximately 20-30 mg of the crude 1-(benzyloxy)-3,5-dibromobenzene into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., ethanol, hexanes, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition. Record the solubility. The ideal solvent will show poor solubility at this stage.[1]

-

If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Table 1: Example Solvent Screening Data & Interpretation

| Solvent | Solubility (Room Temp) | Solubility (Hot) | Observations Upon Cooling | Suitability |

| Hexanes | Insoluble | Sparingly Soluble | Slow formation of fine needles. | Good. Potential for high recovery. |

| Ethanol | Sparingly Soluble | Very Soluble | Rapid crystal formation. | Excellent. A strong candidate. |

| Toluene | Soluble | Very Soluble | No crystals form. | Poor. Compound is too soluble. |

| Water | Insoluble | Insoluble | No dissolution. | Poor. Unsuitable as a single solvent. |

| Ethyl Acetate | Soluble | Very Soluble | Oiled out, then solidified. | Poor. Risk of oiling out. |

Leveraging Mixed-Solvent Systems

In cases where no single solvent provides the ideal solubility profile, a mixed-solvent system is highly effective.[3] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. A common and effective pair for moderately polar compounds is Ethanol/Water .[3]

Comprehensive Recrystallization Protocol

This protocol assumes ethanol has been identified as a suitable solvent. The principles remain the same for other selected solvents.

Step-by-Step Methodology

-

Dissolution: Place the crude 1-(benzyloxy)-3,5-dibromobenzene in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding hot ethanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as some product will inevitably remain dissolved in the mother liquor upon cooling.[6]

-

(Optional) Decolorization with Activated Carbon: If the solution is colored (e.g., yellow from bromine impurity), remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated carbon.[4] Re-heat the solution to boiling for 5-10 minutes. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.

-

Hot Filtration (if carbon was used or insoluble impurities are present): Pre-heat a clean flask containing a small amount of boiling solvent. Place a stemless or short-stemmed funnel with fluted filter paper on top. Pour the hot solution through the filter paper as quickly as possible. Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to recover any residual product. Causality: This entire apparatus must be kept hot to prevent the desired compound from crystallizing prematurely on the filter paper.

-

Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.[4] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol. Turn on the vacuum and swirl the crystallized mixture to create a slurry, then pour it into the center of the funnel. Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any adhering mother liquor. Causality: The wash solvent must be cold to prevent the purified crystals from re-dissolving.[6]

-

Drying: Allow the crystals to dry on the filter paper under vacuum for 15-20 minutes. Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow of the Purification Process

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(Benzyloxy)-3,5-dibroMobenzene, CasNo.128924-01-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

A Guide to the Safe Handling of 1-(Benzyloxy)-3,5-dibromobenzene for Research and Development

Executive Summary

1-(Benzyloxy)-3,5-dibromobenzene is a pivotal molecular building block in contemporary organic synthesis, particularly valued in the fields of pharmaceutical drug discovery and materials science. Its dibrominated aromatic core, coupled with a benzyl ether, provides a versatile platform for constructing complex molecular architectures via reactions such as metal-halogen exchange and cross-coupling. However, the very features that make this compound synthetically useful—the presence of halogenated aromatic rings—necessitate a robust and informed approach to its handling and safety management. This technical guide provides a comprehensive framework for researchers, chemists, and laboratory professionals to manage 1-(Benzyloxy)-3,5-dibromobenzene safely, grounded in established principles of chemical hygiene and risk mitigation. The narrative emphasizes the causality behind safety protocols, aiming to build a self-validating system of laboratory practice.

Compound Identification and Physicochemical Profile

A foundational understanding of a chemical's properties is the first step in a comprehensive safety assessment. These properties dictate storage requirements, handling techniques, and appropriate emergency responses.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-3,5-dibromobenzene

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₀Br₂O | N/A |

| Molecular Weight | 342.03 g/mol | N/A |

| CAS Number | 108939-12-6 | N/A |

| Appearance | White to off-white crystalline solid/powder | N/A |

| Melting Point | 63-66 °C | N/A |

| Solubility | Insoluble in water. Soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). | N/A |

| Boiling Point | Data not available; expected to be high and likely to decompose at elevated temperatures. | N/A |

Hazard Analysis and Toxicological Assessment

While specific toxicological data for 1-(Benzyloxy)-3,5-dibromobenzene are not extensively documented, a reliable hazard assessment can be derived from the known risks associated with halogenated aromatic hydrocarbons.[1][2] This class of compounds warrants careful handling due to potential health effects.[1][3]

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust, skin contact, and eye contact. Ingestion is less common but possible.

-

Acute Effects:

-

Skin Irritation: Direct contact with the solid or its solutions may cause skin irritation. Prolonged contact can lead to dermatitis.

-

Eye Irritation: The compound is an eye irritant. Direct contact with the solid or its dust can cause pain and redness.

-

Respiratory Irritation: Inhalation of airborne dust may irritate the respiratory tract.

-

Ingestion: May be harmful if swallowed.

-

-

Chronic Effects: Data on the long-term effects of this specific compound are lacking. However, many halogenated aromatic compounds are persistent and can have cumulative effects.[2] Some compounds in this class have been associated with liver, and nervous system effects.[1]

-

Reactivity and Thermal Decomposition: The compound is stable under normal conditions. However, it is incompatible with strong oxidizing agents. At elevated temperatures, such as in a fire, brominated aromatic compounds can decompose to produce highly toxic and corrosive byproducts, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[4][5][6]

The Core of Safe Practice: A Self-Validating Workflow

Effective safety management is not a checklist but an integrated workflow where each step logically reinforces the next. The following diagram illustrates the lifecycle of handling 1-(Benzyloxy)-3,5-dibromobenzene in a research setting, from acquisition to disposal.

Sources

- 1. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 2. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 3. sinlist.chemsec.org [sinlist.chemsec.org]

- 4. Research Portal [researchportal.murdoch.edu.au]

- 5. cetjournal.it [cetjournal.it]

- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

An In-depth Technical Guide to 1-(Benzyloxy)-3,5-dibromobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-3,5-dibromobenzene is a halogenated aromatic ether that serves as a versatile building block in organic synthesis. Its structure, featuring a dibrominated phenyl ring attached to a benzyl group via an ether linkage, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical characteristics, a detailed synthesis protocol, and an exploration of its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic positioning of the bromine atoms and the benzyloxy group makes this compound a valuable intermediate for introducing specific functionalities into larger molecules.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 1-(Benzyloxy)-3,5-dibromobenzene is essential for its effective handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 128924-01-6 | [1] |

| Molecular Formula | C₁₃H₁₀Br₂O | [1] |

| Molecular Weight | 342.03 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Boiling Point | 128-130 °C at 0.001 Torr | |

| Purity | Typically >95% | [2] |

| Storage | Sealed in a dry environment at room temperature or 2-8°C | [1] |

Synthesis of 1-(Benzyloxy)-3,5-dibromobenzene

The most common and efficient method for the synthesis of 1-(Benzyloxy)-3,5-dibromobenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3,5-dibromophenol reacts with benzyl bromide to form the desired ether.[4][5]

Reaction Scheme

Caption: Williamson ether synthesis of 1-(Benzyloxy)-3,5-dibromobenzene.

Experimental Protocol

This protocol is based on established procedures for Williamson ether synthesis involving phenols and benzyl halides.[6][7]

Materials:

-

3,5-Dibromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(Benzyloxy)-3,5-dibromobenzene.

-

Spectral Characteristics

The structural identity and purity of 1-(Benzyloxy)-3,5-dibromobenzene are confirmed through various spectroscopic techniques. While experimental spectra are not widely published, the expected spectral data are predictable based on the molecule's structure. Chemical suppliers often provide analytical data upon request.[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of both the dibromophenyl and benzyl rings, as well as the benzylic methylene protons.

-

Aromatic protons (dibromophenyl ring): Signals are expected in the aromatic region (δ 7.0-7.5 ppm). Due to the symmetry of the 3,5-dibromo substitution, two distinct signals are anticipated: a triplet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions.

-

Aromatic protons (benzyl ring): A multiplet corresponding to the five protons of the phenyl group of the benzyl moiety is expected in the region of δ 7.2-7.5 ppm.

-

Benzylic protons (-CH₂-): A characteristic singlet for the two methylene protons is expected around δ 5.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Dibromophenyl ring carbons: Signals for the carbon atoms attached to bromine will be significantly downfield. The carbon attached to the oxygen will also be in the aromatic region, as will the other aromatic carbons.

-

Benzyl ring carbons: Four distinct signals are expected for the six carbons of the phenyl group.

-

Benzylic carbon (-CH₂-): A signal for the methylene carbon is expected in the aliphatic region, typically around 70 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

Aromatic C-H stretching: Bands are expected above 3000 cm⁻¹.

-

Aliphatic C-H stretching (from the -CH₂- group): Bands are expected in the 2850-3000 cm⁻¹ region.

-

C=C aromatic ring stretching: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region.

-

C-O ether stretching: A strong, characteristic band is expected in the 1000-1300 cm⁻¹ region.

-

C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of the carbon-bromine bonds.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium cation (m/z 91).